![molecular formula C18H19NO3 B2878372 N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide CAS No. 2411246-71-2](/img/structure/B2878372.png)
N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide, also known as DMOB, is a chemical compound that has been widely used in scientific research for its potential as a cancer-fighting agent. DMOB is a synthetic compound that was first synthesized in 2002 by researchers at the University of California, San Diego. Since then, DMOB has been the subject of numerous studies and has shown promising results in the fight against cancer.
Wirkmechanismus
N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting the activity of HDACs, N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide can alter the expression of genes that are involved in cancer cell growth and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of HDACs, N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide has also been shown to inhibit the activity of other enzymes that are involved in cancer cell growth and proliferation. N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide has also been shown to induce apoptosis in cancer cells and to inhibit the formation of new blood vessels, which are necessary for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide an attractive candidate for cancer therapy, as it has the potential to be less toxic than traditional chemotherapy drugs. However, N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide also has some limitations. For example, N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide is a synthetic compound that can be difficult and expensive to synthesize in large quantities. In addition, N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.
Zukünftige Richtungen
There are a number of future directions for research on N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide. One area of research is focused on developing more efficient and cost-effective methods for synthesizing N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide. Another area of research is focused on testing the safety and efficacy of N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide in clinical trials. In addition, researchers are exploring the potential of combining N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide with other cancer-fighting agents to enhance its effectiveness. Finally, researchers are studying the potential of N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide as a treatment for other diseases, such as HIV and Alzheimer's disease.
Synthesemethoden
The synthesis of N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide involves a multi-step process that requires several chemical reactions. The first step involves the reaction of 4-(2-bromoethoxy)aniline with 4-hydroxybenzaldehyde to form 4-(2-bromoethoxy)benzaldehyde. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form the intermediate compound, which is then reacted with epichlorohydrin to form N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide has been extensively studied for its potential as a cancer-fighting agent. Research has shown that N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Eigenschaften
IUPAC Name |
N,4-dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-3-5-14(6-4-13)18(20)19(2)15-7-9-16(10-8-15)21-11-17-12-22-17/h3-10,17H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENAHROCNANWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C2=CC=C(C=C2)OCC3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.